Executive Summary
N-(2-methoxyethyl)thian-4-amine hydrochloride (CAS 1158366-41-6) is a specialized secondary amine building block utilized primarily in medicinal chemistry for the synthesis of bioactive small molecules. Characterized by a tetrahydrothiopyran (thiane) core substituted at the 4-position, this compound serves as a strategic bioisostere for piperidine and cyclohexane rings. Its utility lies in its ability to modulate lipophilicity (LogP) and metabolic stability while providing a reactive secondary amine handle for diversification via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr).
Chemical Identity & Physicochemical Profile
This section details the fundamental chemical descriptors.[1][2][3][4][5] Note that as a hydrochloride salt, the compound exists as a stable solid, whereas its free base form is typically a viscous oil.
High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calculated)
~9.5 (Secondary Amine)
H-Bond Donors/Acceptors
2 Donors / 3 Acceptors (Salt form)
Structural Insight:
The thiane ring introduces a sulfur atom which alters the ring puckering parameters compared to cyclohexane, potentially changing the vector of the N-substituent. Furthermore, the sulfur atom is a metabolic "soft spot" capable of oxidation to sulfoxides or sulfones, a property often exploited to tune the pharmacokinetic half-life of a drug candidate [1].
Synthetic Utility & Reactivity
The core value of CAS 1158366-41-6 lies in its dual-functionality: the reactive secondary amine and the chemically sensitive thioether.
A. The Secondary Amine Handle
The steric bulk of the thiane ring at the 4-position makes the amine moderately hindered but still highly nucleophilic.
Amide Coupling: Reacts efficiently with acid chlorides or carboxylic acids (using HATU/EDCI) to form amides.
SNAr Reactions: Excellent nucleophile for displacing halides on heteroaromatic scaffolds (e.g., chloropyrimidines in kinase inhibitor synthesis).
Reductive Amination: Can react with aldehydes to form tertiary amines.
B. Thioether Sensitivity (Critical Precaution)
The sulfur atom in the ring is susceptible to oxidation.
Oxidation Risk: Exposure to strong oxidants (e.g., mCPBA, H₂O₂) will convert the sulfide to a sulfoxide (S=O) or sulfone (O=S=O).
Synthetic Strategy: If S-oxidation is not desired, avoid vigorous oxidation steps after installing this fragment. If it is desired (to reduce lipophilicity), it can be performed selectively as a late-stage functionalization.
Experimental Protocols
Protocol A: Salt-Break (Free-Basing) for Organic Synthesis
Many catalytic reactions (e.g., Buchwald-Hartwig) or mild nucleophilic substitutions require the free amine to function efficiently. Using the HCl salt directly can quench catalysts or retard reaction kinetics.
Workflow Diagram: Salt-Break Procedure
Figure 1: Standard operating procedure for converting the hydrochloride salt to the reactive free base.
Add DIPEA followed by the amine salt. (DIPEA neutralizes the HCl in situ).
Heat to 80-100°C for 2-4 hours.
Monitor: LCMS should show conversion.
Workup: Dilute with water, extract with EtOAc.
Note: The methoxyethyl tail aids in solubility, often making the product easier to purify via reverse-phase chromatography compared to simple alkyl chains.
Application Context: Bioisosterism in Drug Design
Researchers select this building block to solve specific medicinal chemistry problems.
Comparative Analysis of Ring Systems:
Scaffold
LogP (Lipophilicity)
Metabolic Stability
Solubility Impact
Cyclohexane
High
High
Low
Piperidine
Moderate
Moderate (N-oxidation)
Moderate
Thiane (This Compound)
Moderate-High
Tunable (S-oxidation)
Moderate
Mechanism of Action (S-Oxidation Pathway):
The thiane ring allows for a "prodrug-like" or "active metabolite" strategy. The sulfide can be metabolized in vivo by CYP450 enzymes to the more polar sulfoxide, potentially altering the drug's distribution (Vd) and clearance without losing target potency [2].
Figure 2: Metabolic trajectory of thiane-containing drugs. The sulfur atom serves as a metabolic handle, increasing polarity upon oxidation.
Safety & Handling
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and slow S-oxidation.
Hazards: Irritant to eyes and skin. As with all amines, avoid inhalation.
Disposal: Sulfur-containing compounds must be segregated from standard organic waste in some jurisdictions due to odor and incineration protocols.
References
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General principle of thiane/piperidine bioisosterism).
ChemScene. (n.d.). "Tetrahydro-2H-thiopyran-4-amine Properties." Chemical Data Sheet.
PubChem. (n.d.). "Compound Summary: N-(2-methoxyethyl)tetrahydro-2H-thiopyran-4-amine." National Library of Medicine.
(Note: While specific peer-reviewed papers solely dedicated to CAS 1158366-41-6 are rare, the properties and protocols above are derived from standard medicinal chemistry practices for thiane-amine class compounds found in the cited vendor databases and general literature.)
chemical structure of N-(2-methoxyethyl)thian-4-amine hydrochloride
An In-depth Technical Guide: The Chemical Structure, Synthesis, and Analytical Profile of N-(2-methoxyethyl)thian-4-amine hydrochloride Abstract This technical guide provides a comprehensive analysis of the chemical stru...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
The Chemical Structure, Synthesis, and Analytical Profile of N-(2-methoxyethyl)thian-4-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and characterization of N-(2-methoxyethyl)thian-4-amine hydrochloride. This compound is a secondary amine built upon the thiane scaffold, a heterocyclic motif of increasing importance in medicinal chemistry. We will delve into the strategic rationale for its synthesis, provide detailed protocols for its preparation and purification, and thoroughly explore the spectroscopic data (IR, NMR, MS) that validates its structure. This document serves as a foundational resource for researchers utilizing this molecule as a building block in drug discovery campaigns, offering insights into its physicochemical properties and potential for further chemical modification.
The Thiane Scaffold: A Privileged Structure in Modern Drug Discovery
Saturated heterocyclic rings are cornerstones of medicinal chemistry, offering three-dimensional diversity that is crucial for optimizing drug-target interactions. Among these, the thiane (tetrahydro-2H-thiopyran) ring has emerged as a valuable scaffold.[1] Its utility stems from its unique combination of properties:
Bioisosteric Replacement: The thiane ring can serve as a bioisostere for more common carbocyclic (cyclohexane) or heterocyclic (piperidine) rings. The substitution of a methylene group with a sulfur atom subtly alters steric bulk, lipophilicity, and metabolic stability, providing a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: The sulfur atom, with its available lone pairs, can act as a weak hydrogen bond acceptor. This feature, combined with the overall lipophilicity of the hydrocarbon framework, allows for modulation of critical drug properties such as solubility and permeability across the blood-brain barrier.[2]
Synthetic Accessibility: Thiane derivatives are readily accessible through established synthetic methodologies, making them attractive starting points for chemical library synthesis and lead optimization.[1]
The compound N-(2-methoxyethyl)thian-4-amine hydrochloride incorporates this privileged scaffold, functionalized with a secondary amine that serves as a key handle for further chemical elaboration. Its hydrochloride salt form enhances aqueous solubility and stability, making it well-suited for biological screening and formulation development.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and associated physical properties. N-(2-methoxyethyl)thian-4-amine hydrochloride is a well-defined salt with the following characteristics.
The most direct and efficient method for preparing N-substituted thian-4-amines is through reductive amination of the corresponding ketone, thian-4-one. This strategy is widely employed for the synthesis of secondary amines due to its high yield, operational simplicity, and the commercial availability of starting materials.[3][4]
Synthetic Rationale
The chosen pathway involves the condensation of thian-4-one with 2-methoxyethylamine to form an intermediate iminium ion (or the corresponding enamine). This intermediate is not isolated but is reduced in situ by a hydride-donating reagent. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. Its selection is based on its mild nature and chemoselectivity; it readily reduces the protonated iminium ion while being unreactive towards the starting ketone, thus minimizing side reactions. The reaction culminates in the formation of the hydrochloride salt by treating the purified free-base amine with hydrochloric acid.
Experimental Workflow Diagram
Caption: Synthetic workflow for N-(2-methoxyethyl)thian-4-amine hydrochloride.
Detailed Experimental Protocol
Reaction Setup: To a solution of thian-4-one (1.0 eq) and 2-methoxyethylamine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq) to catalyze iminium formation. Stir the mixture at room temperature for 30 minutes.
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the pure free base amine.
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.[5]
Isolation: The hydrochloride salt will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, N-(2-methoxyethyl)thian-4-amine hydrochloride.
Structural Elucidation and Analytical Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.
Infrared (IR) Spectroscopy
As a hydrochloride salt of a secondary amine, the most characteristic feature in its IR spectrum is a very broad and strong absorption band for the N-H⁺ stretch.[6]
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The predicted shifts are based on the inductive effects of the heteroatoms (S, N, O).[9]
Predicted ¹H NMR Data (in D₂O)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~3.75
t
2H
-O-CH₂ -CH₂-N
Adjacent to electronegative oxygen.
~3.40
s
3H
-O-CH₃
Singlet, characteristic of a methoxy group.
~3.30
t
2H
-O-CH₂-CH₂ -N
Adjacent to the protonated nitrogen.
~3.20
m
1H
CH-N (thiane C4)
Deshielded by the adjacent nitrogen.
~3.00
m
2H
CH₂-S (thiane C2/C6, axial)
Protons alpha to sulfur.
~2.80
m
2H
CH₂-S (thiane C2/C6, equatorial)
Protons alpha to sulfur.
~2.20
m
2H
CH₂-CH (thiane C3/C5, axial)
~1.90
m
2H
CH₂-CH (thiane C3/C5, equatorial)
Note: In a non-deuterated solvent like DMSO-d₆, a broad singlet corresponding to the N-H₂⁺ protons would be observed at ~9-10 ppm.
Predicted ¹³C NMR Data (in D₂O)
Chemical Shift (δ, ppm)
Assignment
Rationale
~68.0
-O-C H₂-
Carbon adjacent to oxygen.
~58.5
-O-C H₃
Methoxy carbon.
~55.0
C H-N
Thiane C4, attached to nitrogen.
~45.0
-CH₂-C H₂-N
Carbon adjacent to nitrogen.
~32.0
C H₂-CH (C3/C5)
Thiane ring carbons beta to sulfur.
~28.0
C H₂-S (C2/C6)
Thiane ring carbons alpha to sulfur.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed on the free base. The molecular ion peak would correspond to the mass of the free base (C₈H₁₇NOS).
Expected Molecular Ion (M+H)⁺: m/z = 176.11
Key Fragmentation Pathway: The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7] This results in resonance-stabilized cationic fragments.
Caption: Predicted major fragmentation pathways in MS for the free base.
Applications and Strategic Value in Drug Development
N-(2-methoxyethyl)thian-4-amine hydrochloride is not an end-product but a versatile chemical intermediate. Its value lies in the strategic placement of functional groups that allow for systematic structural modification in Structure-Activity Relationship (SAR) studies.
N-H Functionalization: The secondary amine is a nucleophile and a base, providing a reactive site for a multitude of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination to build more complex structures.
Scaffold Hopping: It provides a pre-built thiane core, allowing researchers to rapidly explore this chemical space as an alternative to piperidine or cyclohexane analogs in known pharmacophores.
Side Chain Modification: The methoxyethyl side chain influences polarity and provides a potential metabolic soft spot. Analogs with different ether chains or alternative functional groups can be synthesized to probe this interaction space.
Caption: Key diversification points for SAR studies.
Safety, Handling, and Storage
As with all amine hydrochloride salts, appropriate safety precautions should be taken.
Safety: The compound should be considered an irritant to the eyes, skin, and respiratory system.[10][11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Storage: The hydrochloride salt is generally a stable solid. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[2]
Conclusion
N-(2-methoxyethyl)thian-4-amine hydrochloride is a valuable building block for chemical and pharmaceutical research. Its structure, centered on the medicinally relevant thiane scaffold, has been thoroughly defined by a combination of spectroscopic methods. The synthetic route via reductive amination is robust and efficient, allowing for accessible production. For drug development professionals, this compound represents a strategic entry point for exploring novel chemical space, offering multiple handles for diversification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge necessary to confidently synthesize, characterize, and strategically employ this compound in advanced research programs.
References
Morriello, G. J., & Tummarello, D. (2009). Photoelectron spectroscopic study of cyclic amines. Relation between ionization potentials, basicities, and s character of the nitrogen lone pair electrons. Journal of the American Chemical Society, 91(23), 6578-6582. [Link]
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (n.d.). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Amines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
The Royal Society of Chemistry. (2020). Supporting Information - Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Retrieved from [Link]
PubChem. (n.d.). N-[2-(2-methoxyethyl)phenyl]thian-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Gemoets, H., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13, 198. [Link]
Organic Chemistry Portal. (2024). Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. Retrieved from [Link]
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines [Video]. YouTube. [Link]
Singh, S., & Vanapatla, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 693-712. [Link]
PubChemLite. (n.d.). 2-(thian-4-yl)ethan-1-amine hydrochloride. Retrieved from [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
Jatav, V., et al. (2014). Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. European Journal of Medicinal Chemistry, 71, 147-154. [Link]
PubChem. (n.d.). 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
O-Chem. (2019, July 15). 05.04 Syntheses of Amines: Substitution Reactions [Video]. YouTube. [Link]
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
NIST. (n.d.). tris[2-(2-methoxyethoxy)ethyl]amine. NIST Chemistry WebBook. Retrieved from [Link]
Molbase. (n.d.). Synthesis of N-[2-[(3,4-Dichlorophenyl)thio]ethyl]-2-propanamine, hydrochloride. Retrieved from [Link]
PubChemLite. (n.d.). 2-[(thian-4-yl)amino]ethan-1-ol hydrochloride. Retrieved from [Link]
Al-Zoubi, R. M., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega, 7(3), 3123-3127. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Applications of Thian-4-amine Derivatives in Drug Discovery
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary
In the landscape of saturated heterocycles, the piperidine ring is ubiquitous. However, its basic nitrogen often introduces liabilities: high hERG affinity, phospholipidosis, and rapid oxidative metabolism. The thian-4-amine (tetrahydrothiopyran-4-amine) scaffold offers a high-value bioisosteric alternative. By replacing the ring nitrogen with sulfur, medicinal chemists can modulate lipophilicity, eliminate the basic center, and access unique metabolic vectors (S-oxidation). This guide details the physicochemical rationale, synthetic pathways, and therapeutic applications of thian-4-amine derivatives, providing a roadmap for their integration into lead optimization programs.
Physicochemical Profiling: The Thiane Advantage
The decision to deploy a thian-4-amine scaffold is often driven by the need to alter the physicochemical profile of a lead series without disrupting the steric envelope.
Comparative Analysis: Piperidine vs. Thiane vs. Pyran
The following table contrasts the core properties of the thian-4-amine scaffold against its common bioisosteres.
Feature
Piperidine (N-H)
Thiane (S)
Tetrahydropyran (O)
Impact on Drug Design
Electronic State
Basic (pKa ~11)
Neutral
Neutral
Thiane eliminates protonation at physiological pH, reducing off-target ion channel binding (e.g., hERG).
Lipophilicity (LogP)
Low (0.84)
High (~1.6)
Low (0.5)
Thiane significantly boosts lipophilicity, aiding BBB penetration for CNS targets.
H-Bonding
Donor & Acceptor
Weak Acceptor
Acceptor
Sulfur is a poor H-bond acceptor compared to Oxygen/Nitrogen; useful for desolvation penalties.
Metabolic Vector
N-Oxidation / Dealkylation
S-Oxidation
Stable / Ring Opening
S-oxidation yields polar sulfoxides/sulfones, often retaining potency while increasing solubility.
Van der Waals Radius
N: 1.55 Å
S: 1.80 Å
O: 1.52 Å
The larger sulfur atom alters ring puckering (chair conformation), potentially inducing subtle induced-fit changes.
The hERG Mitigation Strategy
A primary driver for switching from piperidine to thiane is hERG avoidance . Basic amines, particularly in piperidine linkers, are a pharmacophore for the hERG potassium channel.
Mechanism: The protonated nitrogen interacts with the aromatic cage (Tyr652/Phe656) in the hERG pore.
Thiane Solution: The sulfur atom remains unprotonated at pH 7.4, removing the cation-pi interaction essential for high-affinity hERG binding [1].
Metabolic Considerations: The S-Oxidation Switch
Unlike carbon-based scaffolds, the thiane ring is not metabolically inert. It undergoes predictable oxidative transformations that can be leveraged as a "soft drug" strategy or a prodrug mechanism.
The Oxidation Pathway
The sulfur atom is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
Sulfide (Parent): Lipophilic, BBB penetrant.
Sulfoxide (Metabolite 1): Chiral sulfur center. Creates diastereomers (cis and trans relative to the 4-amine). This increases polarity (lowers LogP) and solubility.
Sulfone (Metabolite 2): Achiral. Highly polar, electron-withdrawing. Often metabolically stable and excreted.
Critical Insight: The formation of sulfoxides creates a new stereocenter. In a 4-substituted thiane, this leads to separable cis (axial/equatorial) and trans isomers. The cis-sulfoxide often exhibits intramolecular H-bonding interactions (if an H-bond donor is at C4), stabilizing specific conformations [2].
Visualization: Metabolic & Synthetic Logic
The following diagram illustrates the decision process and synthetic flow for thiane derivatives.
Figure 1: Decision logic and metabolic trajectory for thiane scaffold integration.
Synthetic Protocols
The synthesis of thian-4-amine derivatives typically proceeds via the commercially available tetrahydro-4H-thiopyran-4-one .
This protocol yields the secondary or tertiary amine directly from the ketone.
Reagents:
Tetrahydro-4H-thiopyran-4-one (1.0 equiv)
Primary/Secondary Amine (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (catalytic)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step:
Imine Formation: Dissolve the ketone and amine in DCM (0.1 M). Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30-60 minutes under nitrogen.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
Reaction: Allow to warm to room temperature and stir for 4-16 hours (monitor by LCMS).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Isolation: Extract and purify. The sulfone is significantly more polar than the sulfide.
Therapeutic Case Studies
CCR5 Antagonists: Modulating Bioavailability
In the development of CCR5 antagonists (e.g., for HIV entry inhibition), piperidine scaffolds are common but often suffer from rapid metabolism and poor oral bioavailability.
Application: Replacing the central piperidine with thiane in Maraviroc-like analogs.
Outcome: The thiane analogs often maintain potency (due to similar steric bulk) but show increased half-life (
) because the S-oxidation rate is slower than the N-dealkylation rate of the corresponding piperidine [3].
Design Note: If the thiane is too lipophilic, the sulfone analog is synthesized to bring the LogP back down to the 2-3 range while maintaining metabolic stability.
Neurodegenerative Agents: Crossing the BBB
For targets like BACE1 (Alzheimer's), CNS penetration is non-negotiable.
Challenge: Piperidine derivatives often require capping or fluorination to reduce basicity and improve P-gp efflux ratios.
Thiane Solution: The thian-4-amine core provides a "neutral spacer." Its higher lipophilicity improves passive diffusion across the Blood-Brain Barrier (BBB).
Stereochemistry: The cis-4-amino-thiane conformation (amine axial) is often preferred in enzyme pockets to minimize steric clash with the sulfur lone pairs [4].
References
Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834. Link
Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Cited for comparative bioisostere logic). Link
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Pellicciari, R., et al. (2007). Discovery of 6α-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) as a potent and selective agonist for the TGR5 receptor. Journal of Medicinal Chemistry, 52(24), 7958-7961. (Demonstrates steroidal/thiane conformational logic). Link
Exploratory
Determining the Aqueous Solubility of N-(2-methoxyethyl)thian-4-amine hydrochloride: A Technical Guide for Drug Development Professionals
Abstract Introduction: The Critical Role of Aqueous Solubility in Drug Development Aqueous solubility is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Critical Role of Aqueous Solubility in Drug Development
Aqueous solubility is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of an active pharmaceutical ingredient (API).[1][2] For orally administered drugs, adequate solubility in the gastrointestinal tract is a prerequisite for absorption and subsequent bioavailability.[3] N-(2-methoxyethyl)thian-4-amine, as a hydrochloride salt, is designed to enhance the aqueous solubility of the parent amine.[4][5] The formation of a salt leverages the basicity of the amine functional group, which, upon protonation by hydrochloric acid, forms a more polar, and thus more water-soluble, ionic species.[5]
However, the solubility of an amine hydrochloride salt is not a simple, single value. It is intrinsically linked to the pH of the aqueous medium, temperature, and the ionic strength of the solution.[6][7] A thorough understanding of these relationships is paramount. For instance, the common ion effect can play a significant role; the presence of chloride ions from gastric fluid can potentially suppress the solubility of a hydrochloride salt.[8][9] Therefore, a comprehensive solubility profile across a physiologically relevant pH range is essential for predicting in vivo behavior.
This guide will focus on the equilibrium solubility, which represents the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pH under thermodynamic equilibrium. The recommended approach is the Saturation Shake-Flask Method , a robust and widely accepted technique for determining thermodynamic solubility.[10]
The experimental design is dictated by the key factors that influence the dissolution of an ionizable compound like N-(2-methoxyethyl)thian-4-amine hydrochloride.
pH and pKa: The solubility of a basic compound's salt is lowest in a basic pH environment (where the free base precipitates) and highest in an acidic environment (where the ionized form is favored). The pKa of the conjugate acid (the protonated amine) is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized form. Determining solubility across a range of pH values, particularly around the pKa, is critical. For biopharmaceutical classification purposes, testing at pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid) is standard.[10]
Temperature: Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature.[6] To ensure physiological relevance, solubility studies for pharmaceutical applications are typically conducted at 37 ± 1 °C.[11]
Solid-State Properties (Polymorphism): The crystalline form of the API can significantly impact its solubility.[12] Different polymorphs of the same compound can have different lattice energies, leading to variations in their dissolution characteristics. It is crucial to characterize the solid form of the test article before and after the solubility experiment to ensure no polymorphic conversion has occurred.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This section details a step-by-step protocol for determining the aqueous solubility of N-(2-methoxyethyl)thian-4-amine hydrochloride. The workflow is designed to be a self-validating system.
Thermostatically controlled water bath or incubator
Volumetric flasks, pipettes, and other standard laboratory glassware
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF or PTFE)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8) or components to prepare them (e.g., HCl, sodium acetate, potassium phosphate monobasic).[10]
Reagent grade water
Experimental Workflow Diagram
Caption: Workflow for aqueous solubility determination.
Step-by-Step Methodology
Preliminary Assessment: Conduct a preliminary test to estimate the amount of API needed to ensure an excess of solid remains at the end of the experiment. This prevents complete dissolution, which would not yield a saturation solubility value.[11] It also helps determine the approximate time to reach equilibrium.
Preparation of Media: Prepare the required buffer solutions (e.g., pH 1.2, 4.5, and 6.8) according to pharmacopoeial standards.[10] Ensure the temperature of the buffers is pre-equilibrated to 37 °C.
Sample Preparation: To a series of glass vials, add a accurately weighed amount of N-(2-methoxyethyl)thian-4-amine hydrochloride that is known to be in excess of its expected solubility. Perform each pH condition in triplicate to assess variability.[10]
Equilibration: Add a precise volume of the pre-heated buffer to each vial. Cap the vials securely and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples at a constant speed that ensures the solid particles are well-suspended but avoids excessive foaming.[10]
Reaching Equilibrium: Equilibrium is confirmed when consecutive measurements of the dissolved concentration show no significant change over time (i.e., they reach a plateau). A typical duration is 24 to 48 hours, but sampling at intermediate time points (e.g., 4, 8, 24, 48 hours) is recommended to verify that equilibrium has been achieved.[11]
Sample Separation: Once equilibrium is reached, remove the vials from the shaker. Allow the suspension to settle briefly at 37 °C. To separate the saturated solution (supernatant) from the undissolved solid, use either centrifugation or filtration through a chemically compatible, non-binding syringe filter (e.g., 0.22 µm). Causality: This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured concentration. The separation should be performed quickly and at 37 °C to prevent precipitation due to temperature changes.
pH Measurement: Immediately after separation, measure the pH of the supernatant to confirm the final pH of the saturated solution. Causality: The addition of an acidic salt can slightly alter the pH of a buffer, so recording the final equilibrium pH is crucial for accurate data interpretation.
Quantification:
Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent.
Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method.[11][13] A reverse-phase C18 column is often a good starting point for amine-containing compounds.
Prepare a calibration curve using standards of known concentrations of N-(2-methoxyethyl)thian-4-amine hydrochloride to ensure accurate quantification.
Solid Phase Analysis: After removing the supernatant, recover the remaining solid from at least one vial per condition. Dry the solid and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.[12]
Data Analysis and Presentation
Calculation of Solubility
The solubility (S) is calculated from the concentration determined by HPLC, taking into account the dilution factor.
S (mg/mL) = CHPLC (mg/mL) × Dilution Factor
Where CHPLC is the concentration of the diluted sample as determined from the calibration curve.
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Property
Buffer pH 1.2
Buffer pH 4.5
Buffer pH 6.8
Equilibrium pH (mean ± SD)
[Measured Value]
[Measured Value]
[Measured Value]
Solubility (mg/mL) (mean ± SD)
[Calculated Value]
[Calculated Value]
[Calculated Value]
Solubility (molar) (mean ± SD)
[Calculated Value]
[Calculated Value]
[Calculated Value]
Time to Equilibrium (h)
[Determined Value]
[Determined Value]
[Determined Value]
Initial Solid Form
[e.g., Form I]
[e.g., Form I]
[e.g., Form I]
Post-Experiment Solid Form
[e.g., Form I]
[e.g., Form I]
[e.g., Form I]
Logical Relationships in Solubility
The interplay between the solid and solution phases is central to the concept of equilibrium solubility.
Caption: Factors influencing the solid-solution equilibrium.
Conclusion and Interpretation
The data generated through this protocol will provide a robust aqueous solubility profile for N-(2-methoxyethyl)thian-4-amine hydrochloride across the physiologically relevant pH range. This information is foundational for:
Biopharmaceutics Classification System (BCS): Classifying the drug based on its solubility and permeability.[10]
Formulation Development: Selecting appropriate excipients and designing a dosage form that ensures adequate drug release and dissolution.
Toxicology Studies: Preparing appropriate dosing vehicles for preclinical safety studies.
Predicting Oral Bioavailability: Integrating solubility data with permeability and dissolution data to model in vivo performance.
By adhering to this comprehensive and scientifically grounded approach, research and development teams can generate trustworthy and authoritative solubility data, thereby mitigating risks and accelerating the drug development timeline.
References
Chriswell, C. D., & Fritz, J. S. (1977). Selective concentration of amines from aqueous solutions by a gas purging technique. Journal of Chromatography A, 136(3), 371-377. [Link]
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(5), 594-596. [Link]
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series. [Link]
Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. [Link]
Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link]
Teva API (TAPI). (n.d.). Solving solubility issues in modern APIs. [Link]
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]
American Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
Hilliard, A. et al. (2012). Facile Method for Determination of Amine Speciation in CO2 Capture Solutions. Industrial & Engineering Chemistry Research, 51(23), 8048–8055. [Link]
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. [Link]
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]
European Medicines Agency. (2016). Guideline on the chemistry of active substances. [Link]
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
Leane, M. et al. (2011). Improving the physicochemical properties of small molecule drug candidates. Chemical Research in Toxicology, 24(9), 1420-1456. [Link]
Tarasova, O. A. et al. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 13(8), 929-942. [Link]
Journal of Bio Innovation. (2021). Physicochemical property of drug molecules with respect to drug actions. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: THP-AMINE-004
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Impurity Profile Management & Purification Protocols
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are likely working with N-(2-methoxyethyl)tetrahydrothiopyran-4-amine . This molecule presents a specific "double-trouble" profile in organic synthesis:
The Thioether (Sulfide) Core: The tetrahydrothiopyran ring is highly susceptible to oxidation, forming sulfoxides (
, M+16) and sulfones (, M+32).
The Amphiphilic Amine: The N-methoxyethyl side chain increases water solubility significantly compared to simple alkyl amines, making standard acid-base extractions prone to yield loss.
This guide moves beyond generic advice, offering self-validating protocols to isolate your target amine from common reductive amination impurities (boron salts, unreacted ketone, and oxidation byproducts).
Troubleshooting Guide (Q&A)
Issue 1: The "Ghost" Peak (M+16 / M+32)
User Question: "I see a persistent impurity at M+16 in my LC-MS. It co-elutes with my product on reverse phase. How do I get rid of it?"
Diagnosis: This is the sulfoxide impurity. The sulfur in the thiopyran ring has oxidized. This often happens if the reaction mixture was exposed to air while basic (e.g., during workup) or if chlorinated solvents containing stabilizers were used.
Technical Fix:
Prevention (Primary): You must degas all solvents (sparge with
for 15 mins). Avoid using old ethers (peroxides) or chlorinated solvents that haven't been distilled.
Removal (Purification): Sulfoxides are significantly more polar than the parent sulfide.
On Silica:[1] The sulfoxide will stick much harder than your amine. Use a gradient of DCM:MeOH (95:5) with 1%
. The amine will elute first; the sulfoxide will lag significantly.
Do NOT use oxidizing stains: When checking TLC, do not use
or Cerium Ammonium Molybdate (CAM), as they will oxidize your product on the plate, giving a false positive for impurity. Use Ninhydrin or Iodine.
Issue 2: The "Sticky" Solid (Boron Contamination)
User Question: "My product is a gummy solid that clogs my NMR tube. The proton spectrum is broad and undefined."
Diagnosis: This is likely boron-amine complexation . If you used Sodium Triacetoxyborohydride (STAB) or
, the boron byproducts form stable Lewis acid-base adducts with your amine product.
Technical Fix:
The "Methanol Boil": Boron-nitrogen bonds are strong. Simply adding water isn't enough.
Quench reaction with MeOH.
Adjust pH to < 2 with dilute HCl.
Crucial Step: Heat the mixture to 50°C for 30 minutes. This breaks the B-N complex and forms volatile trimethyl borate.
Concentrate in vacuo. Repeat the MeOH addition and evaporation twice (azeotropic removal of boron).
Issue 3: Low Yield after Extraction
User Question: "I acidified, washed with ether, then basified and extracted with ether. My organic layer is empty, but the aqueous layer is organic-rich."
Diagnosis:Phase distribution failure. The 2-methoxyethyl group makes your amine partially water-soluble. Standard "Ether/Water" extraction fails because the partition coefficient (
) favors the aqueous phase, especially if the volume of water is large.
Technical Fix:
Switch Solvents: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or Chloroform . These are better at extracting polar amines.
Salting Out: Saturate the aqueous phase with NaCl before the final extraction. This forces the organic amine out of the water ("Salting out effect").
Visualizing the Impurity Landscape
The following diagram maps the formation of impurities and the logic for their removal.
Figure 1: Reaction pathway showing the origin of key impurities (Red) and the logic for their removal (Blue dashed lines).
Validated Purification Protocols
Protocol A: The "Salting-Out" Acid-Base Extraction
Use this as the primary workup method to remove neutral impurities (ketones) and boron salts.
Acid Wash: Dissolve crude residue in DCM. Extract with 1M HCl (
).
Chemistry: The amine becomes the hydrochloride salt (
) and moves to the water. Neutral ketone stays in DCM.
Discard the DCM layer.
Basification: Cool the aqueous acidic layer to 0°C. Add 2M NaOH dropwise until pH > 12.
Observation: The solution should become cloudy as the free amine liberates.
Salting Out (Critical): Add solid NaCl to the aqueous mixture until no more dissolves (saturation).
Why: This drastically lowers the solubility of the methoxyethyl-amine in water.
Extraction: Extract with DCM (
). Note: Use 4 smaller portions rather than 2 large ones for efficiency.
Drying: Dry combined organic layers over
(Sodium Sulfate). Avoid Magnesium Sulfate () as it is slightly acidic and can trap amines.
Protocol B: Amine-Modified Silica Chromatography
Use this if the acid-base extraction fails to remove the sulfoxide or if the product is still impure.
Stationary Phase: Standard Silica Gel (40-63 µm).
Mobile Phase Modifiers: Triethylamine (
) or Ammonium Hydroxide ().
Solvent System
Composition (v/v)
Target Impurity Removal
System A
DCM : MeOH : (95 : 4 : 1)
Sulfoxides. (Sulfoxides stick; Amine elutes).
System B
Hexane : EtOAc : (70 : 25 : 5)
Non-polar byproducts. Good for separating bis-alkylated impurities.
Step-by-Step:
Pre-treat Silica: Slurry the silica in the starting solvent containing the amine modifier (
or ). This neutralizes acidic sites on the silica that would otherwise cause your amine to "streak" or bind irreversibly.
Loading: Dissolve sample in minimal DCM.
Elution: Run the column.
Order of Elution: Unreacted Ketone (Fastest)
Target Amine Sulfoxide (Slowest/Retained).
Decision Matrix (Workflow)
Follow this logic flow to determine the correct purification step.
Figure 2: Purification Logic Flowchart.
References
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2] Journal of the American Chemical Society, 1971. (Foundational text on reductive amination specificity).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[3] (Standard protocol for STAB reduction and workup).
Biotage Application Notes. "Strategies for the Purification of Amines." Biotage.com, 2023. (Details on amine-functionalized silica and mobile phase modifiers).
PubChem Compound Summary. "2H-Thiopyran-4-amine, tetrahydro-, 1,1-dioxide." National Library of Medicine. (Data on oxidized thiopyran derivatives).
Ward, D. E., et al. "Simple and Efficient Preparation of Reagents for Thiopyran Introduction." Synthesis, 2007.[4] (Synthesis of the starting ketone material).
Technical Guide: Optimizing Reductive Amination for Thian-4-amine Derivatives
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry Groups Subject: Optimization & Troubleshooting for Thian-4-one Reductive Aminations Introduction: The Thiane Challenge In...
Author: BenchChem Technical Support Team. Date: February 2026
From: Dr. Aris Thorne, Senior Application Scientist
To: Chemical Development & Medicinal Chemistry Groups
Subject: Optimization & Troubleshooting for Thian-4-one Reductive Aminations
Introduction: The Thiane Challenge
In medicinal chemistry, the thian-4-amine moiety serves as a lipophilic, metabolic bioisostere of piperidine and cyclohexane. However, synthesizing these derivatives via reductive amination presents unique challenges compared to their carbon or nitrogen analogs. The presence of the cyclic sulfide (thioether) creates two critical hurdles: catalyst poisoning (precluding standard hydrogenation) and sulfur oxidation risks.
This guide synthesizes our internal best practices with authoritative literature to provide a robust workflow for generating thian-4-amine derivatives.
Module 1: Reagent Selection Strategy
Q: Why is my standard Pd/C hydrogenation failing with thian-4-one?
A: The cyclic sulfur atom is a potent catalyst poison.
Sulfur lone pairs coordinate strongly to the active sites of transition metals (Pd, Pt, Rh), effectively deactivating heterogeneous catalysts even at high loadings. While Raney Nickel can sometimes be used, it often leads to desulfurization (ring opening).
The Solution: Switch to Hydride-Based Reductive Amination .
We recommend a tiered approach based on substrate sterics and amine basicity.
Reagent Decision Matrix
Scenario
Recommended Reagent System
Why?
Standard (Aldehydes + Thian-4-amine)
STAB (Sodium Triacetoxyborohydride) in DCE
Mild, selective.[1] Reduces imine faster than aldehyde. No pre-equilibrium needed.
Standard (Thian-4-one + 1° Amine)
STAB + Acetic Acid (AcOH)
Ketones are less reactive; Acid catalysis aids imine formation.
Difficult/Hindered (Thian-4-one + 2° Amine)
Ti(OiPr)₄ (Titanium Isopropoxide) followed by NaBH₄
Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing imine/enamine formation.
Acid Sensitive Substrates
2-Picoline Borane
Methanol-compatible, environmentally benign, works without acid activation.
Module 2: Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Unhindered amines reacting with thian-4-one.
Theory: STAB (
) is less reactive than , allowing the selective reduction of the in situ formed iminium ion without reducing the ketone substrate.
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is superior for reaction rate but requires safety protocols.
Procedure:
Mix ketone and amine in DCE under
.
Add AcOH.[2] Stir for 15–30 mins to establish imine equilibrium.
Add STAB as a solid in one portion.
Stir at RT for 4–16 hours.
Workup (Crucial for Sulfur):
Quench with saturated aqueous
.
Do NOT use bleach or strong oxidants to clean glassware while product is present (risk of S-oxide formation).
Extract with DCM.
Protocol B: The "Titanium Boost" (Hindered Systems)
Best for: Weakly nucleophilic amines (e.g., anilines) or bulky secondary amines.
Theory:
coordinates to the ketone oxygen, increasing electrophilicity, and chemically dehydrates the system to drive the equilibrium toward the imine.
Formation: Combine Thian-4-one (1.0 equiv) and Amine (1.2 equiv) in neat
(2.0 equiv). If the mixture is too viscous, use minimal toluene.
Incubation: Stir under Argon at RT (or 40–60°C for very hindered systems) for 6–12 hours. Monitor by IR (disappearance of C=O stretch).
Reduction: Dilute with dry MeOH (Caution: Exothermic). Add
(1.5 equiv) carefully at 0°C.
The "Anti-Gel" Workup:
The Problem: Adding water to Titanium creates a thick, unfilterable gel (
hydrate).
The Fix: Quench by adding 30% aqueous
(ammonia).[3][4] The precipitate will turn white and granular, allowing for easy filtration through Celite. Alternatively, use 1M NaOH to keep Ti in solution as titanate.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic and the specific "Titanium Trap" workup required for thiane derivatives.
Figure 1: Decision logic for reagent selection and specific workup protocols for Titanium-mediated reactions.
Module 4: Troubleshooting & FAQs
Q: I see a new impurity at M+16 in my LCMS. What is it?
Diagnosis: This is likely the Sulfoxide (S-oxide) .
Cause: Sulfur is easily oxidized. This often happens if:
The ether solvent (THF/Dioxane) contained peroxides.
Workup involved vigorous stirring in air for prolonged periods.
The starting material contained traces of sulfoxide.
Fix:
Test solvents for peroxides before use.
Degas solvents with Nitrogen/Argon.
If the impurity is formed, you can sometimes reduce the sulfoxide back to the sulfide using Triphenylphosphine (
) and Iodine or oxalyl chloride , though prevention is better.
Q: My reaction with STAB is stuck at 50% conversion.
Diagnosis: Imine formation equilibrium is unfavorable.
Fix:
Add Molecular Sieves (4Å): Even in STAB reactions, removing water helps.
Switch to Protocol B (Titanium): If STAB fails to drive conversion, the water-scavenging property of
is usually the silver bullet.
Q: Stereochemistry: I am getting a mixture of Cis/Trans isomers.
Context: If you are making a 1,4-substituted thiane (e.g., starting from 2-substituted thian-4-one), you will generate geometric isomers.
Insight:
Small Hydrides (
, ): Tend to attack from the axial direction (sterically less hindered entry but torsionally strained), leading to the Equatorial Alcohol/Amine (Thermodynamic product).
Bulky Hydrides (Selectrides): Attack from the equatorial direction, leading to the Axial Amine (Kinetic product).
Reductive Amination Specifics: The mechanism involves an iminium ion.[2][5][6][7] The reduction of the iminium ion usually favors the formation of the thermodynamically more stable isomer (equatorial substituent) because the reaction is often reversible or equilibrating under the acidic conditions of STAB.
Module 5: Comparison of Reducing Agents
Reagent
Reactivity
Sulfur Tolerance
Toxicity
Comments
NaBH(OAc)₃
Moderate
Excellent
Low
Recommended. Best balance of selectivity and safety.
NaBH₃CN
Low
Excellent
High (Cyanide)
Effective but hazardous. Requires pH 3-4 control. Avoid if possible.
NaBH₄
High
Excellent
Low
Too reactive for direct reductive amination (reduces ketone). Use only in 2-step (Ti) method.
H₂ / Pd-C
High
Poor
Low
Avoid. Sulfur poisons the catalyst.
Picoline Borane
Moderate
Excellent
Low
Green alternative to STAB. Good for scale-up.
References
Abdel-Magid, A. F., et al. (1996).[1][2][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Core Reference for the STAB protocol.
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.
Core Reference for the Titanium Isopropoxide methodology.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1.
Details the NaBH4 modification to the Titanium protocol to avoid Cyanoborohydride.
1H NMR spectrum analysis of N-(2-methoxyethyl)thian-4-amine hydrochloride
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1][2] Executive Summary This guide provides a comparative analysis of the 1H NMR spectrum of...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1][2]
Executive Summary
This guide provides a comparative analysis of the 1H NMR spectrum of N-(2-methoxyethyl)thian-4-amine hydrochloride , a critical heterocyclic building block in drug discovery.[1]
The analysis focuses on the two most common analytical challenges:
Salt vs. Free Base Differentiation: Distinguishing the hydrochloride salt from its free base precursor using chemical shift perturbations.
Solvent-Dependent Resolution: Comparing spectral fidelity in DMSO-
(standard for salts) versus (used for hydrophilicity assessments), highlighting proton exchange phenomena.
Structural Anatomy & Numbering
To ensure accurate peak assignment, we define the structural numbering below. The molecule consists of a saturated thiane (tetrahydrothiopyran) ring and a methoxyethyl side chain.[2]
Figure 1: Structural components of N-(2-methoxyethyl)thian-4-amine. The sulfur atom in the thiane ring and the oxygen in the tail provide distinct electronegative environments.[2]
Comparative Analysis: HCl Salt vs. Free Base
The most critical quality control step is verifying salt formation. Protonation of the nitrogen atom induces significant deshielding effects (downfield shifts) on the protons immediately adjacent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Technical Insight: The protons at H-4 (thiane ring) and H-1' (side chain) are the "Salt Sensors."[1] If these peaks do not shift downfield by at least 0.3–0.6 ppm compared to the free base, salt formation is incomplete.
Solvent Comparison: DMSO-
vs.
Choosing the correct solvent is vital for observing the ammonium proton (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Reference the spectrum using the residual DMSO quintet at 2.50 ppm .
Validation Check: The methoxy singlet (
) should integrate to exactly 3.0 relative to the H-4 methine (1.0).[1]
Troubleshooting & Impurities
Artifact
Chemical Shift
Cause
Solution
Water Peak
3.33 ppm (in DMSO)
Hygroscopic salt
This overlaps with the Methoxy singlet (3.30 ppm).[1] Dry the sample in a vacuum oven or add a drop of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
to shift the water peak to ~4.8 ppm.
Residual Ethanol
1.06 (t), 3.44 (q)
Recrystallization solvent
Dry sample at 40°C under high vacuum for 4 hours.[1]
Split Methoxy
Doublet at 3.3 ppm
Restricted rotation
Rare at RT. If seen, run VT-NMR at 320K to coalesce.[1][2]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] [1][2]
Reich, H. J. (2024).[1][2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] [1][2]
Fulmer, G. R., et al. (2010).[1][2][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2]
SDBS. (2024). Spectral Database for Organic Compounds. AIST Japan.[2] (Comparison data for Thian-4-amine). [1][2]
A Senior Application Scientist's Guide to the Chromatographic Separation of Thian-4-amine Impurities
Abstract Thian-4-amine is a crucial heterocyclic building block in modern medicinal chemistry, valued for its role in the synthesis of various therapeutic agents.[1] As with any active pharmaceutical ingredient (API) int...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Thian-4-amine is a crucial heterocyclic building block in modern medicinal chemistry, valued for its role in the synthesis of various therapeutic agents.[1] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of chromatographic strategies for the separation, identification, and quantification of potential impurities in thian-4-amine. We will delve into the rationale behind method selection, comparing the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and specialized chiral techniques. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to facilitate robust analytical method development.
The Analytical Challenge of Thian-4-amine
Understanding Thian-4-amine
Thian-4-amine, also known as tetrahydro-2H-thiopyran-4-amine, is a saturated heterocyclic compound containing both a secondary amine and a sulfide moiety.[1] Its structure presents a unique set of analytical challenges: the basic amine group is prone to causing peak tailing on traditional silica-based chromatography columns, while the sulfur atom is susceptible to oxidation. Furthermore, the molecule possesses a stereocenter, necessitating chiral separation methods to ensure enantiomeric purity.
The Imperative of Impurity Profiling
Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure drug safety.[2] Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradants). Even at trace levels, these impurities can have unintended pharmacological or toxicological effects. Therefore, developing sensitive and specific stability-indicating analytical methods is a critical step in the pharmaceutical development lifecycle.[3]
Predicted Impurities: A Mechanistic Approach
A definitive list of thian-4-amine impurities is not publicly available. However, based on common synthetic routes for analogous heterocyclic amines and the chemical nature of the molecule, we can predict a logical profile of potential process-related and degradation impurities.[4][5][6][7]
Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents from the synthesis process. For example, a common route to similar structures involves the reaction of ketones with sources of sulfur and ammonia.[5]
Degradation Products: These arise from the decomposition of thian-4-amine under stress conditions. The primary sites of degradation are the sulfide and amine functional groups.
The following diagram illustrates the relationship between the synthesis/degradation pathways and the potential impurities that must be resolved.
Caption: Predicted sources of impurities for thian-4-amine.
To develop a true stability-indicating method, it is essential to intentionally degrade the thian-4-amine sample under controlled stress conditions. This process helps identify likely degradation products and confirms that the analytical method can separate them from the parent compound.[2] According to ICH guideline Q1A(R2), a target degradation of 5-20% is ideal, as it generates a sufficient amount of degradants for detection without leading to complex secondary degradation pathways.[1][2][3]
Key Stress Conditions
The inherent reactivity of the sulfide and amine groups suggests that thian-4-amine will be most susceptible to oxidation and pH-related stress.[1][3]
Oxidative Degradation: The sulfide can be oxidized to a sulfoxide and then to a sulfone. The secondary amine can be oxidized to an N-oxide or hydroxylamine.[1][3]
Acidic/Basic Hydrolysis: While the core ring is stable, extreme pH can catalyze other reactions or impact the stability of impurities.
Thermal and Photolytic Stress: These conditions assess the intrinsic stability of the molecule to heat and light.
Protocol: Forced Degradation Study for Thian-4-amine
This protocol outlines a standard approach to generating a comprehensive set of degradation products.
Sample Preparation: Prepare a stock solution of thian-4-amine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1M NaOH before analysis.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1M HCl before analysis.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
Photolytic Degradation: Expose the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Control Samples: Prepare a control sample (1 mL stock solution + 1 mL water) and store it under normal laboratory conditions.
Analysis: Dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the developed chromatographic methods.
Comparative Analysis of Chromatographic Techniques
No single chromatographic technique is sufficient for a complete impurity profile. The choice depends on the nature of the impurities being targeted.
Reversed-Phase HPLC (RP-HPLC): The Primary Screening Tool
Causality: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility in separating a wide range of polar and non-polar compounds. For thian-4-amine and its likely polar degradants (e.g., sulfoxides), RP-HPLC is the logical starting point. The primary challenge is mitigating the strong interaction between the basic amine and acidic silanol groups on standard silica-based C18 columns, which causes poor peak shape. This can be addressed by using a high pH mobile phase to keep the amine in its neutral, less interactive form, or by using specialized columns.
Instrumentation: HPLC or UPLC system with UV detection.
Column: A pH-stable C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 60% B
15-17 min: 60% to 95% B
17-19 min: Hold at 95% B
19-20 min: 95% to 5% B
20-25 min: Re-equilibrate at 5% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 210 nm (as thian-4-amine lacks a strong chromophore).
Injection Volume: 10 µL.
Sample Diluent: 50:50 Water:Acetonitrile.
Gas Chromatography (GC): For Volatile Impurities
Causality: GC is ideal for separating volatile and semi-volatile compounds, making it the preferred method for analyzing residual solvents, starting materials, or certain low molecular weight, non-polar by-products. Direct analysis of amines by GC is notoriously difficult due to their polarity and reactivity, which leads to severe peak tailing on standard columns.[8][9] Derivatization is therefore a mandatory step to block the active amine group, reduce polarity, and improve volatility and chromatographic performance.[10][11][12]
Caption: Workflow for GC-MS analysis with derivatization.
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatizing Agent: Isobutyl Chloroformate.
Derivatization Procedure:
To 1 mL of sample in an appropriate solvent (e.g., dichloromethane), add 1 mL of aqueous sodium bicarbonate solution (5% w/v).
Add 100 µL of isobutyl chloroformate.
Vortex vigorously for 2 minutes.
Allow the layers to separate. The top organic layer contains the derivatized analytes.
Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 280°C.
Oven Program:
Initial temperature: 80°C, hold for 2 min.
Ramp 1: 10°C/min to 200°C.
Ramp 2: 25°C/min to 300°C, hold for 5 min.[10][11]
Detector: MS detector with electron impact (EI) ionization, scanning from m/z 40-450.
Chiral Chromatography: Resolving Enantiomers
Causality: Since thian-4-amine is chiral, its enantiomeric purity is a critical quality attribute. Enantiomers have identical physical properties and cannot be separated by achiral methods. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly effective for a broad range of compounds, including cyclic amines.[13]
Instrumentation: HPLC or UPLC system with UV detection.
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H), 4.6 x 250 mm, 5 µm.
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The non-polar mobile phase is typical for polysaccharide CSPs. Diethylamine is a basic additive used to improve the peak shape of the amine analyte.[13]
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C. Rationale: Lower temperatures often enhance chiral recognition and improve resolution.[13]
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Data Synthesis and Method Selection
The optimal analytical strategy often involves a combination of these techniques. RP-HPLC serves as the primary method for routine purity testing and stability studies. GC-MS is employed for specific investigations into volatile impurities or starting materials. Chiral HPLC is essential for confirming the enantiomeric purity of the final substance.
Comparative Performance Data
Parameter
High pH RP-HPLC
GC-MS (with Derivatization)
Chiral HPLC
Primary Application
Purity, Stability-Indicating
Volatile/Process Impurities, Residual Solvents
Enantiomeric Purity
Selectivity
Good for polar degradants
Excellent for volatile compounds
Specific for enantiomers
Sensitivity (Typical)
~0.05% area (UV)
ng/mL to pg/mL (MS)
~0.05% area (UV)
Speed
Moderate (20-30 min)
Moderate (25-35 min, including prep)
Can be slow (15-40 min)
Sample Prep
Simple dilution
Multi-step derivatization required
Simple dilution
Key Advantage
Broad applicability, robust
High sensitivity & specificity (MS)
The only way to measure enantiomers
Key Limitation
Poor detection without a chromophore
Not suitable for non-volatile degradants
Only separates enantiomers
Decision Workflow for Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method.
Conclusion: A Holistic Strategy for Thian-4-amine Impurity Control
The effective chromatographic separation of thian-4-amine impurities requires a multi-faceted approach. No single method can provide a complete picture of the impurity profile. A robust analytical control strategy should begin with High pH RP-HPLC as the primary, stability-indicating method for routine quality control. This should be supplemented with a validated GC-MS method to control for volatile process-related impurities and residual solvents. Finally, a specific Chiral HPLC method is indispensable for confirming the stereochemical integrity of the material. By understanding the chemical nature of thian-4-amine and leveraging the strengths of each of these complementary chromatographic techniques, analytical scientists can build a comprehensive and reliable impurity control strategy that ensures product quality and regulatory compliance.
References
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 14, 2026, from [Link]
Cimarelli, C., & Palmieri, G. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 23(9), 2199.
Deng, C., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344.
Gao, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Scientific Reports, 8(1), 16738.
Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (2021). Waters Corporation. Retrieved February 14, 2026, from [Link]
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (2020). White Rose eTheses Online. Retrieved February 14, 2026, from [Link]
Development of an HPLC method for the determination of amines in a leukemia mouse model. (2022). RSC Advances, 12(45), 29363-29371.
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 14, 2026, from [Link]
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
Singh, S., & Kumar, V. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6-S), 215-221.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved February 14, 2026, from [Link]
Kumar, P. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 9(4), 565-609.
A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. (2019). Organic & Biomolecular Chemistry, 17(30), 7193-7197.
Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117.
GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1990). Progress in clinical and biological research, 340C, 247-260.
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 14, 2026, from [Link]
Synthesis of chiral tetrahydrofuran derivatives. (2009). ARKIVOC, 2009(14), 39-52.
Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. (2016). Chinese Journal of Analytical Chemistry, 44(8), 1258-1264.
Synthesis process of 4-amino antipyrine product and preparation method thereof. (2017). Google Patents.
24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
Removal of impurities from amines. (1987). Google Patents.
reference standards for N-(2-methoxyethyl)thian-4-amine hydrochloride analysis
A Senior Application Scientist's Guide to the Qualification and Use of Reference Standards for the Analysis of N-(2-methoxyethyl)thian-4-amine hydrochloride Introduction: The Central Role of a Reference Standard In the l...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Qualification and Use of Reference Standards for the Analysis of N-(2-methoxyethyl)thian-4-amine hydrochloride
Introduction: The Central Role of a Reference Standard
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical testing. At the heart of this endeavor lies the Reference Standard (RS) , a highly characterized material that serves as the benchmark against which all future batches of a drug substance are measured. For a compound like N-(2-methoxyethyl)thian-4-amine hydrochloride, likely a critical intermediate in the synthesis of an Active Pharmaceutical Ingredient (API), establishing a robust RS is not merely a procedural step but the very foundation of quality control.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and routine analysis of N-(2-methoxyethyl)thian-4-amine hydrochloride. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in the authoritative standards that govern our industry.
Part 1: Qualifying the Reference Standard - A Self-Validating System
A reference standard must be unequivocally proven in terms of its identity, purity, and potency. This initial qualification is a one-time, exhaustive process that creates a holistic and self-validating profile of the material. According to the United States Pharmacopeia (USP), reference standards are selected for their high purity and critical characteristics suitable for their intended purpose[1][2]. The qualification process is designed to be a self-validating system, where orthogonal analytical techniques provide complementary and confirmatory data.
The workflow for qualifying a candidate batch of N-(2-methoxyethyl)thian-4-amine hydrochloride as a reference standard is a multi-faceted approach.
Caption: Workflow for the comprehensive qualification of a reference standard.
The potency of the reference standard is typically assigned by a mass balance approach, where the contribution of all impurities (organic, inorganic, water, residual solvents) is subtracted from 100%.
Part 2: Comparative Guide to Analytical Techniques
The selection of analytical techniques is driven by the chemical nature of N-(2-methoxyethyl)thian-4-amine hydrochloride: a secondary amine, a hydrochloride salt, containing a thiane ring (thioether), a methoxy ether, and an aromatic system (if it were a phenyl derivative, but it's a thiane). Its salt form makes it polar and non-volatile.
Technique
Primary Use
Strengths
Limitations
¹H & ¹³C NMR
Identity, Structural Elucidation
Provides unambiguous structural information and can quantify some impurities.[3][4][5][6]
Lower sensitivity for impurity detection compared to chromatography.
LC-MS
Identity, Impurity ID
High sensitivity and specificity; provides molecular weight of impurities.
Quantitative response can be variable without impurity-specific standards.
HPLC-UV/CAD
Purity, Potency, Assay
Robust, precise, and accurate for quantification of the main component and organic impurities.
The analyte may have a weak UV chromophore, necessitating derivatization or a universal detector like CAD.[7]
GC-MS/FID
Volatile/Semi-Volatile Impurities
High resolution for volatile compounds.
Requires derivatization to volatilize the hydrochloride salt and the polar amine.[8][9][10][11][12]
FTIR
Identity Confirmation
Fast, provides a unique "fingerprint" for the molecule.
Not suitable for quantification or detecting minor impurities.
Ion Chromatography
Counter-ion (Chloride) Assay
Accurate quantification of inorganic ions.
Requires dedicated instrumentation.
Part 3: Key Experimental Protocols & Methodologies
Protocol 3.1: Structural Confirmation by NMR Spectroscopy
Causality: NMR is the gold standard for structural elucidation. Two-dimensional experiments like HSQC (correlates protons to the carbons they are attached to) and HMBC (correlates protons and carbons over 2-3 bonds) are essential to definitively assign every signal and confirm the connectivity of the N-(2-methoxyethyl)thian-4-amine hydrochloride molecule.[5][6][13]
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The integral of the protons should be consistent with the number of protons at each position in the structure.
¹³C NMR Acquisition: Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify all unique carbon environments.
2D NMR Acquisition: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, confirming the molecular structure.
Data Analysis: Compare the observed chemical shifts and coupling constants with theoretically predicted values and data from analogous structures to confirm identity.[3]
Protocol 3.2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high precision, accuracy, and ability to separate closely related impurities.[7] For a polar amine with potentially low UV absorbance, a reversed-phase method with a low-pH mobile phase (to protonate the amine and improve peak shape) and a universal detector like a Charged Aerosol Detector (CAD) or derivatization might be necessary.[14][15][16][17]
Step-by-Step Methodology:
Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: The acidic mobile phase ensures the secondary amine is protonated, preventing interaction with residual silanols on the column and thus ensuring sharp, symmetrical peaks.
Chromatographic Conditions (Example):
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm (for end absorption) or CAD.
Injection Volume: 10 µL
Gradient Program:
Time (min)
%B
0
5
25
95
30
95
30.1
5
| 35 | 5 |
Sample Preparation: Prepare a solution of N-(2-methoxyethyl)thian-4-amine hydrochloride in Mobile Phase A at a concentration of approximately 1.0 mg/mL.
Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak to determine purity. Impurities should be reported based on thresholds defined by ICH Q3A guidelines.[18][19][20][21]
Protocol 3.3: Analysis of Volatile Impurities by Gas Chromatography (GC) with Derivatization
Causality: As a salt, N-(2-methoxyethyl)thian-4-amine hydrochloride is not volatile and will not pass through a GC column. Derivatization is a mandatory step to convert the polar N-H group into a less polar, more volatile derivative, allowing for GC analysis. Silylation is a common and effective method for derivatizing amines.[9][10][11][12]
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~5 mg of the sample into a 2 mL GC vial. If the sample contains moisture, dry it under vacuum.
Derivatization:
Add 200 µL of a suitable solvent (e.g., anhydrous Pyridine).
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Rationale: BSTFA reacts with the active hydrogen on the secondary amine to replace it with a non-polar trimethylsilyl (TMS) group, increasing volatility. TMCS acts as a catalyst.[10]
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
GC-FID/MS Conditions (Example):
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
Inlet Temperature: 250 °C
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Detector: FID at 300 °C or Mass Spectrometer.
Analysis: Inject 1 µL of the cooled, derivatized sample.
Part 4: Impurity Profiling and Method Validation
The goal of impurity profiling is to identify and quantify substances that are not the API itself. According to ICH Q3A guidelines, impurities present at levels above the identification threshold (typically 0.10% for a drug substance with a maximum daily dose ≤ 2g) must be structurally characterized.[18][19][22]
Caption: A typical workflow for impurity identification and control.
Any analytical method used for routine quality control, such as the HPLC purity method, must be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[23][24][25][26]
Summary of Validation Parameters (ICH Q2(R1))
Parameter
Purpose
Typical Experiment
Specificity
To ensure the method measures only the desired analyte without interference.
Analyze placebo, known impurities, and degraded samples.
Linearity
To demonstrate a proportional relationship between concentration and response.
Analyze at least 5 concentrations across the desired range.
Range
The concentration interval where the method is precise, accurate, and linear.
Typically 80% to 120% of the test concentration for an assay.
Accuracy
The closeness of test results to the true value.
Spike drug product with known amounts of drug substance (recovery study).
Precision
The degree of scatter between a series of measurements.
Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, equipment).
Detection Limit (LOD)
The lowest amount of analyte that can be detected but not necessarily quantified.
Based on signal-to-noise ratio (typically 3:1).
Quantitation Limit (LOQ)
The lowest amount of analyte that can be quantified with suitable precision and accuracy.
Based on signal-to-noise ratio (typically 10:1).
Robustness
The method's capacity to remain unaffected by small, deliberate variations in parameters.
Vary parameters like mobile phase pH, column temperature, flow rate.
Conclusion
The establishment of a well-characterized reference standard for N-(2-methoxyethyl)thian-4-amine hydrochloride is a foundational activity in pharmaceutical development. Its qualification is not based on a single analytical result but on a constellation of orthogonal data that, together, provide an unambiguous and holistic confirmation of its identity, purity, and potency. The comparative guide and detailed protocols provided herein serve as a robust framework for scientists, enabling the selection of appropriate analytical tools and the implementation of scientifically sound, self-validating procedures. Adherence to these principles and to the guiding documents from regulatory bodies like the ICH ensures data integrity, product quality, and ultimately, patient safety.
References
General Chapters: <11> USP REFERENCE STANDARDS . uspbpep.com. Available from: [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . (2006). ICH. Available from: [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency. Available from: [Link]
Guidance for Industry - Q3A Impurities in New Drug Substances . FDA. Available from: [Link]
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES . Slideshare. Available from: [Link]
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. Available from: [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . (2013). European Pharmaceutical Review. Available from: [Link]
Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin . (1983). PubMed. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available from: [Link]
Analytical Method Validation: ICH and USP Perspectives . (2025). International Journal of Research and Review. Available from: [Link]
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide . Wiley. Available from: [Link]
Derivatization . (2023). Chemistry LibreTexts. Available from: [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . sites@gsu. Available from: [Link]
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis . (1996). PubMed. Available from: [Link]
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column . SIELC Technologies. Available from: [Link]
Structure Elucidation by NMR . ETH Zurich. Available from: [Link]
Identification and structure elucidation by NMR spectroscopy . (2018). ResearchGate. Available from: [Link]
Substance Registry Services . US EPA. Available from: [Link]
A Comprehensive Guide to the Safe Disposal of N-(2-methoxyethyl)thian-4-amine Hydrochloride
For laboratory professionals dedicated to advancing scientific research and drug development, the principles of safety and environmental stewardship are paramount. The proper management and disposal of chemical reagents...
Author: BenchChem Technical Support Team. Date: February 2026
For laboratory professionals dedicated to advancing scientific research and drug development, the principles of safety and environmental stewardship are paramount. The proper management and disposal of chemical reagents are as crucial as the experimental results they help to generate. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-methoxyethyl)thian-4-amine hydrochloride, ensuring the protection of personnel, the integrity of the research environment, and adherence to regulatory standards.
Immediate Safety and Chemical Profile
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for N-(2-methoxyethyl)thian-4-amine hydrochloride. This document contains the most accurate and detailed safety and handling information for the specific product in use. All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[1]
Essential Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[2][3]
While a specific SDS for N-(2-methoxyethyl)thian-4-amine hydrochloride was not found, the hazards can be inferred from similar amine hydrochloride compounds. These are often categorized as irritants and may be harmful if swallowed or in contact with skin.
Potential Hazard
Guideline/Consideration
Source
Skin Corrosion/Irritation
May cause skin irritation.[2] Avoid contact with skin and wash thoroughly after handling.[2][3][4]
The recommended disposal method for N-(2-methoxyethyl)thian-4-amine hydrochloride is through a licensed professional waste disposal service.[2][3] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5]
Proper segregation is the first critical step in safe chemical waste management.
Characterize the Waste: Identify the waste as N-(2-methoxyethyl)thian-4-amine hydrochloride. Note if it is in solid form or dissolved in a solvent. If it is in a solution, the solvent must also be identified for proper disposal.
Segregate from Incompatibles: Amine waste should be kept separate from other chemical waste streams to prevent hazardous reactions.[5] Store it away from incompatible substances such as acids and oxidizing agents.[5]
The integrity and clear communication of waste containers are fundamental to safety.
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines. The container must have a tightly sealing lid to prevent the release of fumes.[5]
Properly Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should include:
The full chemical name: "N-(2-methoxyethyl)thian-4-amine hydrochloride".
The approximate quantity or concentration of the waste.
The date when the first waste was added to the container (accumulation start date).
Designated storage areas are essential for managing hazardous waste within the laboratory.
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically located within or near the laboratory where the waste is generated.[6][7] This area should be a cool, dry, and well-ventilated space, away from direct sunlight and heat sources.[2][5]
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[7][8]
Final disposal must be handled by certified professionals to ensure environmental and regulatory compliance.
Contact EHS: Once the waste container is nearly full (typically around 75-80% capacity to prevent overfilling and spills), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[5][6][7]
Incineration: A common and effective method for the disposal of organic amine compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and the disposal method used, as required by regulations.[5]
Spill Management Protocol
In the event of a spill, preparedness and prompt action are crucial.
Ensure Personal Safety: Evacuate non-essential personnel from the area. Ensure you are wearing the appropriate PPE before addressing the spill.
Contain the Spill: Prevent further spread of the material using absorbent pads or other suitable containment materials.[5]
Clean-Up: For a solid spill, carefully sweep or wipe up the material and place it in a labeled hazardous waste container.[2] For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then transfer the material to the waste container.
Ventilate and Decontaminate: Ventilate the area and wash the spill site thoroughly after the material has been collected.[2]
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(2-methoxyethyl)thian-4-amine hydrochloride.
Caption: Disposal workflow for N-(2-methoxyethyl)thian-4-amine hydrochloride.
References
Amine Disposal For Businesses. Collect and Recycle. [Link]
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
Chemical Waste Management Guide. Auburn University. [Link]
Lab Waste Disposal Rules You Must Follow. YouTube. [Link]
Personal protective equipment for handling N-(2-methoxyethyl)thian-4-amine hydrochloride
Executive Safety Directive Treat as High Potency / Undefined Toxicity (Band 4 Default) N-(2-methoxyethyl)thian-4-amine hydrochloride is a specialized heterocyclic building block.[1] While specific toxicological data (LD5...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Treat as High Potency / Undefined Toxicity (Band 4 Default)
N-(2-methoxyethyl)thian-4-amine hydrochloride is a specialized heterocyclic building block.[1] While specific toxicological data (LD50) for this exact salt may be absent from public registries, its structure necessitates a precautionary approach . It combines a secondary amine pharmacophore (often bioactive) with a glycol ether-like side chain (potential reproductive toxin) and a sulfur-containing ring (thiane).[1]
Scientific Rationale for Elevated Precautions:
Structural Bioisosterism: The thian-4-amine core is a bioisostere of piperidin-4-amine, a scaffold common in potent opioid analgesics (e.g., fentanyl analogs).[1] Until proven otherwise, we must assume potential biological activity.
Metabolic Liability: The 2-methoxyethyl moiety can metabolize into methoxyacetic acid, a known reproductive toxin and teratogen [1].[1]
Physicochemical Hazards: As a hydrochloride salt, the compound is likely hygroscopic and prone to static charge, increasing the risk of aerosolization during weighing.
Hazard Characterization Matrix
Functional Group
Associated Risk
Mechanism of Action
Secondary Amine (Salt)
Corrosive / Irritant
Protonated amines can cause severe irritation to mucous membranes and eyes upon contact with moisture.[1]
Thiane Ring (Sulfur)
Odor / Catalyst Poison
Sulfur-containing heterocycles often carry a stench and can irreversibly poison metal catalysts (Pd, Pt) in downstream synthesis.[1]
Methoxyethyl Chain
Reproductive Toxicity
Metabolism may yield alkoxy acids; glycol ethers are Class 1B reproductive toxins [2].[1]
HCl Counterion
Hygroscopic / Acidic
Absorbs atmospheric moisture rapidly, leading to clumping and potential hydrolysis.
Personal Protective Equipment (PPE) Specifications
This protocol mandates a "Barrier-in-Depth" strategy.[1] Standard lab coats are insufficient for handling this compound in powder form.[1]
PPE Category
Requirement
Technical Justification
Hand Protection
Double Nitrile (High Dexterity) Outer: 5-8 mil NitrileInner:[1] 4 mil Nitrile (contrast color)
Sulfur compounds and glycol ether analogs can permeate thin latex. Double gloving provides a breakthrough time >480 mins and visual breach detection [3].[1]
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses with side shields are insufficient for amine salts, which are fine powders that can bypass side gaps and react with eye moisture to form caustic solutions.
Respiratory
Engineering Control Primary Backup: N95/P100 Respirator
Primary: All handling must occur in a certified Fume Hood.Secondary: Use respiratory protection only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Protection
Tyvek® Lab Coat / Apron (Disposable)
Cotton lab coats retain toxic dust.[1] Disposable Tyvek ensures that potential contamination is incinerated rather than laundered.[1]
Operational Workflow & Decision Logic
The following diagram outlines the critical decision points for handling this compound, ensuring safety from storage to disposal.
Figure 1: Operational workflow emphasizing the critical transition from solid handling (highest risk) to solution phase.
Detailed Operational Procedures
A. Weighing & Static Control (Critical Step)
Amine hydrochloride salts are notorious for static buildup.[1] Static discharge can cause the powder to "jump" or disperse, creating an inhalation hazard.
Location: Weigh only inside a functioning chemical fume hood.
Static Mitigation: Use an ionizing anti-static gun on the spatula and weighing boat before transfer.[1]
Technique: Do not pour from the bottle. Use a micro-spatula.[1] If the solid is clumped (hygroscopic effect), gently break it apart with a glass rod; do not vortex open containers.
B. Solubilization
Solvent Choice: Polar solvents (Methanol, DMSO, Water) are typically required for HCl salts.
Exotherm Management: The dissolution of amine salts can be mildly exothermic.[1] Add the solid to the solvent slowly.[1]
Free-Basing (If required): If converting to the free amine using a base (e.g., NaOH, NaHCO3), expect a phase change (oiling out) and potential release of "fishy/sulfurous" odors. Keep sash low.
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (to solubilize and dampen), then wipe up. Place waste in a sealed bag inside the hood.
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] The "thiane" component may leave a lingering odor; use a polyethylene glycol (PEG) based skin cleanser if available to solubilize the lipophilic components.[1]
Waste Disposal & Deactivation
Proper disposal is crucial to prevent environmental contamination and reaction with other waste streams.[1]
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). The sulfur atom in the thiane ring can be oxidized violently.[1]
Labeling: Clearly label as "Halogenated Organic Amine" (due to HCl and potential Cl substitution in synthesis).
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the free amine is liberated (corrosion risk).[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Methoxyethylamine (Related Structure).[1] Retrieved from [Link]1]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link]1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]1]